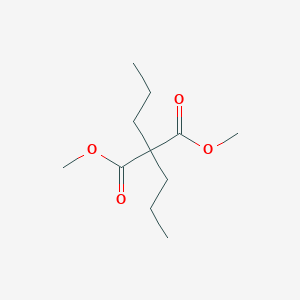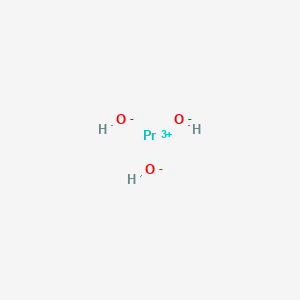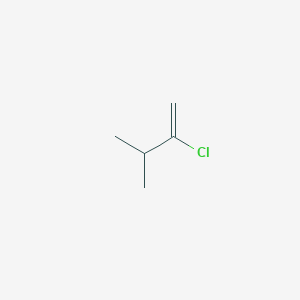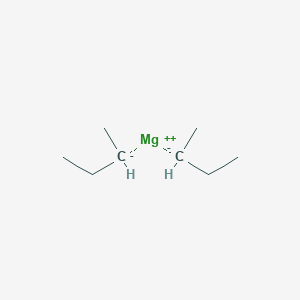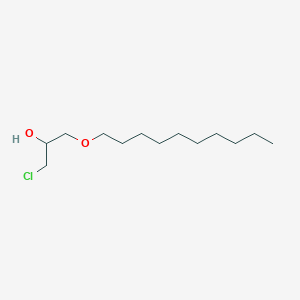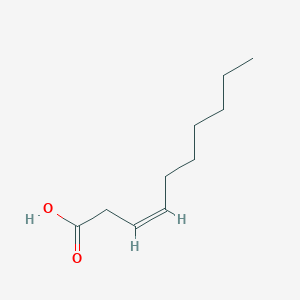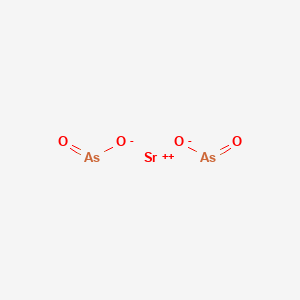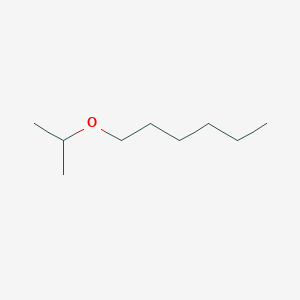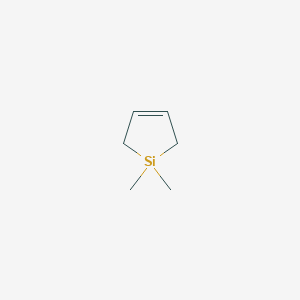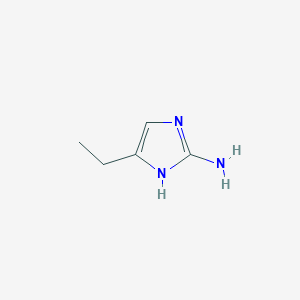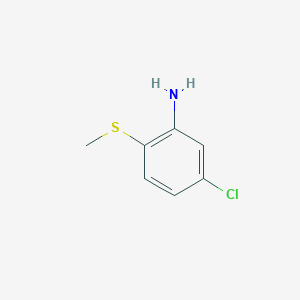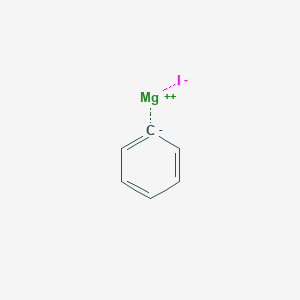
苯基碘化镁
描述
Phenylmagnesium iodide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are characterized by the presence of a carbon-magnesium bond, which imparts unique reactivity to the compound. Phenylmagnesium iodide is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex molecules.
科学研究应用
Phenylmagnesium iodide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Pharmaceuticals: The compound is employed in the synthesis of various pharmaceutical intermediates and active ingredients.
Material Science: Phenylmagnesium iodide is used in the preparation of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
作用机制
Target of Action
Phenylmagnesium iodide, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes and ketones . It acts as a synthetic equivalent for the phenyl anion synthon .
Mode of Action
Phenylmagnesium iodide is a strong nucleophile and a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .
Biochemical Pathways
The Grignard reaction, in which phenylmagnesium iodide is a key player, is valuable for its ability to form carbon-carbon bonds . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones.
Pharmacokinetics
It is a highly reactive compound used in laboratory settings for chemical synthesis .
Result of Action
The result of phenylmagnesium iodide’s action is the formation of new organic compounds. For example, it can react with carbon dioxide to produce benzoic acid . It can also react with carbonyl compounds to form alcohols .
Action Environment
Phenylmagnesium iodide is sensitive to the environment. It reacts with water and must be handled under anhydrous conditions . It is usually prepared and used in an inert atmosphere to prevent oxidation . The solvent used for the reaction (commonly diethyl ether or tetrahydrofuran) must be aprotic, as protic solvents like alcohols and water contain an acidic proton and react with phenylmagnesium iodide .
生化分析
Biochemical Properties
Phenylmagnesium Iodide, as a Grignard reagent, is a strong nucleophile and a strong base . It can abstract even mildly acidic protons, making it reactive with a variety of compounds . It is often used as a synthetic equivalent for the phenyl anion synthon
Molecular Mechanism
Phenylmagnesium Iodide acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . This property is fundamental to its role in the formation of carbon-carbon bonds in organic synthesis
Metabolic Pathways
Phenylmagnesium Iodide is not typically involved in metabolic pathways within biological organisms. It is primarily used as a tool in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Phenylmagnesium iodide is typically prepared by the reaction of iodobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H5I+Mg→C6H5MgI
The magnesium inserts into the carbon-iodine bond, forming the Grignard reagent.
Industrial Production Methods: In an industrial setting, the preparation of phenylmagnesium iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps maintain an inert atmosphere and handle the reagents safely.
化学反应分析
Types of Reactions: Phenylmagnesium iodide undergoes a variety of chemical reactions, primarily due to its nucleophilic and basic nature. Some of the key reactions include:
- Phenylmagnesium iodide reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For example:
Addition to Carbonyl Compounds: C6H5MgI+RCHO→C6H5CH(OH)R
Reaction with Esters: It reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent add to the ester.
Reaction with Epoxides: Phenylmagnesium iodide opens epoxide rings, leading to the formation of alcohols.
Common Reagents and Conditions: The reactions involving phenylmagnesium iodide are typically carried out in anhydrous ether solvents under an inert atmosphere. Common reagents include aldehydes, ketones, esters, and epoxides. The reactions often require an acidic workup to protonate the intermediate alkoxide and yield the final alcohol product.
Major Products Formed: The major products formed from reactions with phenylmagnesium iodide are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds, esters, and epoxides.
相似化合物的比较
- Phenylmagnesium Bromide (C6H5MgBr)
- Phenylmagnesium Chloride (C6H5MgCl)
- Methylmagnesium Iodide (CH3MgI)
- Ethylmagnesium Iodide (C2H5MgI)
Phenylmagnesium iodide stands out due to its unique reactivity profile, making it a valuable reagent in various synthetic applications.
属性
IUPAC Name |
magnesium;benzene;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHABGGPYFXXOQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenylmagnesium iodide influence the stereoselectivity of reactions, particularly compared to other phenylmagnesium halides?
A: Phenylmagnesium iodide exhibits unique stereoselectivity compared to other phenylmagnesium halides like the bromide and chloride. For instance, in the addition reaction with biacetyl or phenylacetoin, phenylmagnesium iodide, along with phenyllithium, favors the formation of products with a dl:meso ratio greater than one []. This suggests that these reagents preferentially form one diastereomer over the other. Conversely, using phenylmagnesium bromide or chloride results in a dl:meso ratio less than one, indicating a shift in stereoselectivity towards the other diastereomer []. This difference in selectivity is likely attributed to the varying steric hindrance and electronic properties of the halides influencing the transition state of the reaction and thereby impacting the final product distribution.
Q2: How does phenylmagnesium iodide interact with isopropenyl methyl ketone in polymerization reactions?
A: Phenylmagnesium iodide acts as a catalyst in the polymerization of isopropenyl methyl ketone, yielding a mixture of polymers with varying properties []. Unlike polymerization induced by γ-ray radiation, using phenylmagnesium iodide results in two distinct polymer fractions: one soluble in methyl ethyl ketone and the other insoluble []. This difference in solubility arises from the structural differences in the polymers formed. The soluble fraction is amorphous, lacking a defined crystalline structure, while the insoluble fraction exhibits crystallinity []. This suggests that the phenylmagnesium iodide catalyst influences not only the polymerization process but also the final polymer structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


